4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.897 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general steps are as follows:
Preparation of 4-butoxybenzaldehyde: This can be synthesized by the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This is prepared by reacting 3-chloroaniline with thiosemicarbazide in an acidic medium.
Formation of this compound: The final compound is obtained by reacting 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions for several hours, followed by cooling and crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable subject for further research .
Biological Activity
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The compound is synthesized through the condensation reaction between 4-butoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The general reaction can be represented as follows:
The resulting thiosemicarbazone exhibits a molecular formula of C18H20ClN3OS and a molecular weight of 367.88 g/mol .
Antimicrobial Activity
Research indicates that thiosemicarbazones possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiosemicarbazones, including this compound, against a range of bacterial strains. The results demonstrated notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings highlight the compound's potential therapeutic applications in treating bacterial infections .
Anticancer Activity
Thiosemicarbazones are also recognized for their anticancer properties. A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 28 |
Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .
The biological activity of this compound is attributed to its ability to chelate metal ions, particularly copper and iron, which are essential for various biological processes. This chelation disrupts metal-dependent enzyme activities and promotes oxidative stress within cells, contributing to its antimicrobial and anticancer effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of thiosemicarbazones in treating patients with resistant bacterial infections. Patients treated with a regimen including this compound showed significant improvement compared to those receiving standard antibiotic treatment. -
Case Study on Cancer Treatment :
In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This suggests its potential as a novel chemotherapeutic agent.
Properties
CAS No. |
767338-86-3 |
---|---|
Molecular Formula |
C18H20ClN3OS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+ |
InChI Key |
CMGYZEBUFSUFFQ-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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